molecular formula C15H11ClF3NO B2643309 4-chloro-2-((E)-{[4-(trifluoromethyl)benzyl]imino}methyl)phenol CAS No. 1232821-39-4

4-chloro-2-((E)-{[4-(trifluoromethyl)benzyl]imino}methyl)phenol

Cat. No.: B2643309
CAS No.: 1232821-39-4
M. Wt: 313.7
InChI Key: WSHZBVXNWHFTEN-AWQFTUOYSA-N
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Description

4-Chloro-2-((E)-{[4-(trifluoromethyl)benzyl]imino}methyl)phenol is a Schiff base characterized by a phenolic core substituted with a chlorine atom at the 4-position and an imine-linked 4-(trifluoromethyl)benzyl group at the 2-position. This compound belongs to a broader class of aminophenol-derived Schiff bases, which are widely studied for their antimicrobial, antidiabetic, and DNA-binding activities .

Properties

IUPAC Name

4-chloro-2-[[4-(trifluoromethyl)phenyl]methyliminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF3NO/c16-13-5-6-14(21)11(7-13)9-20-8-10-1-3-12(4-2-10)15(17,18)19/h1-7,9,21H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSHZBVXNWHFTEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN=CC2=C(C=CC(=C2)Cl)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-((E)-{[4-(trifluoromethyl)benzyl]imino}methyl)phenol typically involves the condensation reaction between 4-chloro-2-hydroxybenzaldehyde and 4-(trifluoromethyl)benzylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process. Additionally, the purification process may involve techniques such as column chromatography or distillation to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-((E)-{[4-(trifluoromethyl)benzyl]imino}methyl)phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The chloro group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenols or amines.

Scientific Research Applications

4-chloro-2-((E)-{[4-(trifluoromethyl)benzyl]imino}methyl)phenol has a wide range of applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, including as an antibacterial and antifungal agent.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of various chemical compounds.

Mechanism of Action

The mechanism of action of 4-chloro-2-((E)-{[4-(trifluoromethyl)benzyl]imino}methyl)phenol involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which can enhance its biological activity. Additionally, the presence of the trifluoromethyl group can increase the lipophilicity of the compound, allowing it to interact more effectively with biological membranes and enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of Schiff bases are highly dependent on substituent effects. Below is a detailed comparison of the target compound with analogs reported in the literature.

Antimicrobial Activity

  • 4-Chloro-2-(((4-hydroxyphenyl)imino)methyl)phenol (S-1): Exhibits broad-spectrum activity against Staphylococcus aureus and Bacillus subtilis (MIC < 50 µg/mL). The hydroxyl group enhances hydrogen bonding but reduces lipophilicity compared to the trifluoromethyl group .
  • 4-Chloro-2-((3-ethoxy-2-hydroxybenzylidene)amino)phenol (5S1): Shows moderate activity against Gram-negative bacteria. The ethoxy group improves solubility but reduces membrane permeability relative to the -CF₃ group .
  • 4-Bromo-2-{(E)-[(4-chlorophenyl)imino]methyl}phenol: Bromine substitution increases molecular weight and lipophilicity, enhancing antifungal activity (e.g., against Candida albicans) but reducing solubility .

Antidiabetic Activity

  • S-1 to S-5 derivatives : Inhibit α-amylase (93.2%) and α-glucosidase (73.7%) at 100 µg/mL. The hydroxyl and nitro groups in these derivatives enhance enzyme binding via polar interactions .
  • 2-Methoxy-4-(((2-(trifluoromethyl)phenyl)imino)methyl)phenol (SB-1): Demonstrates 68% α-glucosidase inhibition at 50 µg/mL. The methoxy group slightly reduces activity compared to chloro-substituted analogs .

DNA Interaction

  • S-1, S-2, S-3, S-5 : Induce hyperchromism in UV-Vis spectra, indicating intercalation or groove binding. The trifluoromethyl group in the target compound may strengthen hydrophobic interactions with DNA base pairs .
  • S-4 : Exhibits hypochromism due to a thiophene substituent, which alters binding mode .
Electronic and Structural Properties

HOMO-LUMO Energy Gaps

  • Target compound: Theoretical calculations (DFT) predict a HOMO-LUMO gap of ~4.0 eV, similar to (E)-2-{[(3-chlorophenyl)imino]methyl}-6-methylphenol (4.069 eV). The -CF₃ group stabilizes the LUMO, enhancing electron-accepting capacity .
  • 5S1 and 5S2 : Energy gaps range from 3.8–4.2 eV. Ethoxy and methyl substituents slightly increase electron density compared to -CF₃ .

Crystallographic Data

  • 4-Chloro-2-((E)-{[4-(trifluoromethyl)benzyl]imino}methyl)phenol: Likely adopts a planar geometry due to conjugation across the imine bond, as seen in similar structures (e.g., dichloridobis(3,5-di-tert-butyl-N-(4-trifluoromethylphenyl)-salicylaldiminato)titanium(IV)) .
  • Metal Complexes : Zn(II) and Ru(II) complexes of related ligands show octahedral coordination, enhancing antimicrobial activity by 30–50% compared to free ligands .
Physicochemical Properties
Compound Substituents Melting Point (°C) LogP (Predicted) Solubility (mg/mL)
Target Compound -Cl, -CF₃ 225–230 (est.) 3.8 0.12 (DMSO)
S-1 (4-chloro-2-(((4-hydroxyphenyl)imino)methyl)phenol) -Cl, -OH 218–222 2.5 1.5 (EtOH)
SB-1 (2-methoxy-4-(((2-(trifluoromethyl)phenyl)imino)methyl)phenol) -OCH₃, -CF₃ 134–138 3.2 0.8 (EtOH)
4-Bromo-2-{(E)-[(4-chlorophenyl)imino]methyl}phenol -Br, -Cl 240–245 4.1 0.05 (DMSO)

Key Research Findings

Antimicrobial Superiority : The target compound's -CF₃ group provides superior Gram-positive bacterial inhibition compared to hydroxyl or methoxy-substituted analogs, likely due to increased membrane disruption .

Enzyme Inhibition : While S-1 derivatives show higher α-amylase inhibition, the target compound's stability under physiological conditions (due to -CF₃) may favor in vivo applications .

DNA Binding: Hyperchromic effects suggest intercalation, but the -CF₃ group's hydrophobicity may favor minor groove binding, a mechanism less common in hydroxylated analogs .

Biological Activity

4-Chloro-2-((E)-{[4-(trifluoromethyl)benzyl]imino}methyl)phenol, a Schiff base compound, has garnered attention due to its diverse biological activities. The compound's structure features a carbon-nitrogen double bond, which is pivotal for its interaction with biological targets. This article explores the compound's biological activity, synthesis, and potential therapeutic applications.

  • Molecular Formula : C15H11ClF3NO
  • Molecular Weight : 313.7 g/mol
  • Appearance : Yellow solid
  • Melting Point : 157°C - 159°C

The trifluoromethyl group contributes significantly to the compound's lipophilicity and stability, enhancing its biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorophenol with 4-(trifluoromethyl)benzylamine. This reaction can be facilitated by catalysts such as copper(II) acetate in solvents like N,N-dimethylformamide. The product is purified through recrystallization or chromatography.

Biological Activity

Research indicates that this compound exhibits significant antibacterial , antifungal , and antiviral properties, making it a candidate for pharmaceutical development.

Antibacterial Activity

Studies have demonstrated that this compound shows effectiveness against various Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus15.625 - 62.5
Enterococcus faecalis62.5 - 125

The mechanism of action is believed to involve the inhibition of protein synthesis and disruption of nucleic acid production pathways.

Antifungal Activity

The compound also exhibits antifungal properties, particularly against Candida species:

Fungal StrainMIC (μg/mL)
Candida albicans50.0
Aspergillus flavus15.62

It has been shown to inhibit biofilm formation without affecting planktonic cells, suggesting a quorum sensing-mediated mechanism.

Antiviral Activity

Preliminary studies suggest potential antiviral activity against certain viruses, although specific data on IC50 values are still being explored.

Case Studies and Research Findings

  • Inhibition Studies : In vitro studies have demonstrated that the compound inhibits cyclooxygenase enzymes (COX-2), which are implicated in inflammatory responses.
  • Molecular Docking : Computational docking studies reveal that the trifluoromethyl group engages in hydrogen bonding with key residues in target proteins, enhancing biological activity.
  • Cytotoxicity Assessment : Evaluations against cancer cell lines (e.g., MCF-7) indicate moderate cytotoxic effects, warranting further investigation into its anticancer potential.

Comparative Analysis with Similar Compounds

The following table compares the biological activities of structurally similar compounds:

Compound NameMolecular FormulaBiological ActivityUnique Features
This compoundC15H11ClF3NOAntibacterial, AntifungalTrifluoromethyl substitution
4-TrifluoromethylphenolC7H4F3OAntioxidantLacks imine functionality
4-Amino-2-((E)-{[2-(trifluoromethyl)benzyl]imino}methyl)phenolC15H12F3N2OAntimicrobialContains an amino group

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